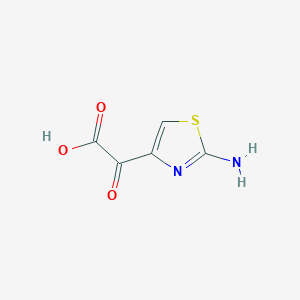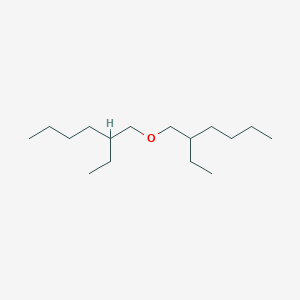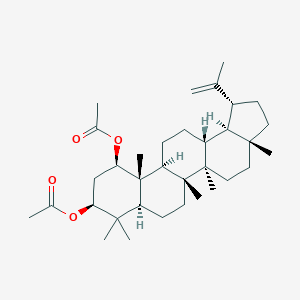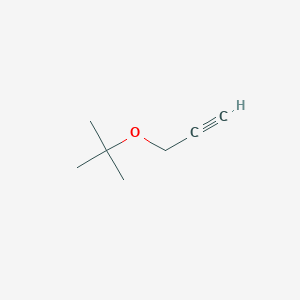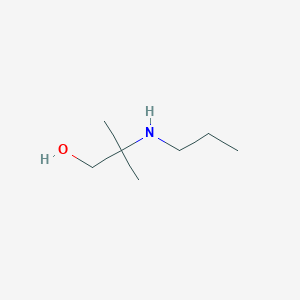
2-Methyl-2-(propylamino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(propylamino)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is used in various scientific studies to understand its mechanism of action and its potential applications.
作用机制
The mechanism of action of MPP is not fully understood. However, it is known that MPP acts as a substrate for the dopamine transporter (DAT). MPP is taken up into the presynaptic neuron by DAT and is then metabolized by monoamine oxidase (MAO) to form a toxic metabolite that damages dopaminergic neurons.
生化和生理效应
MPP has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to neurotoxicity. MPP has also been shown to induce oxidative stress and inflammation in dopaminergic neurons, which can lead to cell death.
实验室实验的优点和局限性
One of the main advantages of using MPP in lab experiments is its ability to selectively damage dopaminergic neurons. This can be useful in studying the effects of drugs that target the dopaminergic system. However, one of the limitations of using MPP is its toxicity. MPP can be highly toxic to cells and can lead to cell death at high concentrations.
未来方向
There are several future directions for research on MPP. One area of research is to understand the mechanism of action of MPP in more detail. Another area of research is to develop new drugs that target the dopaminergic system without causing neurotoxicity. Additionally, research can be done to understand the effects of MPP on other neurotransmitter systems in the brain. Overall, MPP is a promising compound that has the potential to contribute significantly to scientific research in the future.
合成方法
The synthesis of 2-Methyl-2-(propylamino)propan-1-ol is a complex process that involves several steps. The most commonly used method for synthesizing MPP is through the reaction of 2-bromopropene and diisopropylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of MPP in this method is about 50-60%.
科学研究应用
MPP has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of MPP is in the field of neuroscience. MPP is used as a tool to study the dopaminergic system in the brain. It is also used to study the effects of drugs that target the dopaminergic system, such as cocaine and amphetamines.
属性
CAS 编号 |
55968-10-0 |
|---|---|
产品名称 |
2-Methyl-2-(propylamino)propan-1-ol |
分子式 |
C7H17NO |
分子量 |
131.22 g/mol |
IUPAC 名称 |
2-methyl-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-5-8-7(2,3)6-9/h8-9H,4-6H2,1-3H3 |
InChI 键 |
RBWDVJQFZUIORC-UHFFFAOYSA-N |
SMILES |
CCCNC(C)(C)CO |
规范 SMILES |
CCCNC(C)(C)CO |
其他 CAS 编号 |
55968-10-0 |
同义词 |
NSC 37251; 2-Methyl-2-(propylamino)propan-1-ol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



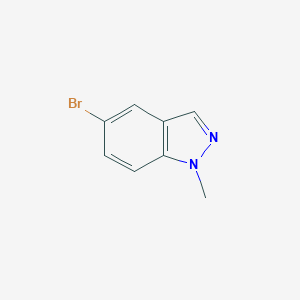
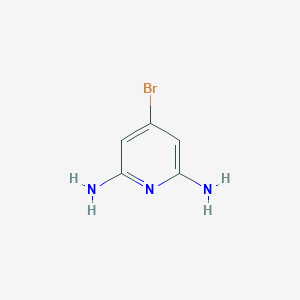
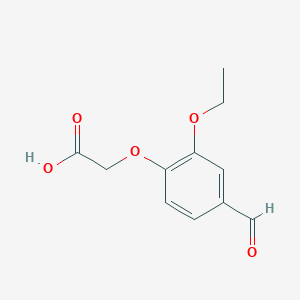
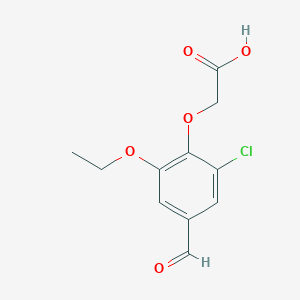
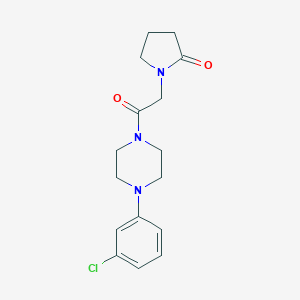
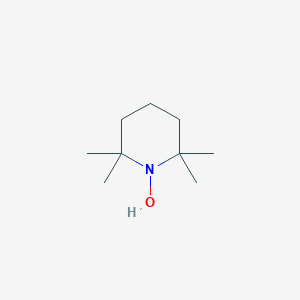
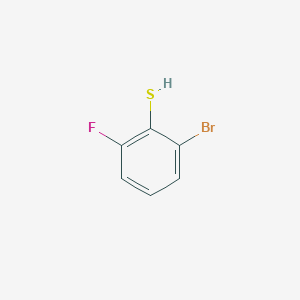
![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)
